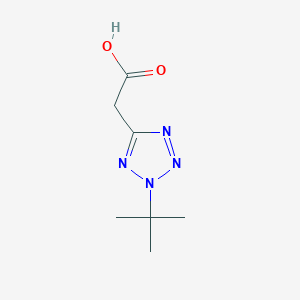
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid
描述
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butyl group and an acetic acid moiety attached to the tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their similar acidity and ability to form hydrogen bonds .
作用机制
Target of Action
Tetrazole derivatives have been reported to have various biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Tetrazole derivatives are known to mimic the carboxylate group in bioactive compounds, which could suggest a similar interaction with its targets
Biochemical Pathways
Tetrazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects , indicating that they may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the increase in lipophilicity could account for the higher membrane permeability seen with tetrazole bioisosteres , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with tetrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the stability of boronic esters, which are often used in the synthesis of tetrazole derivatives, can be influenced by factors such as air and moisture .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid typically involves the cyclization of nitriles with sodium azide in the presence of a catalyst. One common method involves the reaction of a nitrile precursor with sodium azide and triethylamine hydrochloride in an aromatic solvent . Another method uses sodium azide and acetic acid in tert-butyl alcohol as the solvent .
Industrial Production Methods: Industrial production of tetrazoles, including this compound, often employs similar synthetic routes but on a larger scale. The choice of solvent, catalyst, and reaction conditions may be optimized for cost-effectiveness and yield.
化学反应分析
Types of Reactions: 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
科学研究应用
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazoles are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound can serve as a bioisostere for carboxylic acids in drug design, potentially improving the pharmacokinetic properties of therapeutic agents.
相似化合物的比较
2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid: Similar in structure but with a different position of the tert-butyl group.
Tetrazole derivatives: Various tetrazole compounds with different substituents on the tetrazole ring.
Uniqueness: 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, potentially improving its performance in certain applications .
属性
IUPAC Name |
2-(2-tert-butyltetrazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)11-9-5(8-10-11)4-6(12)13/h4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSSTWXROXJVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363521 | |
| Record name | 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-13-5 | |
| Record name | 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


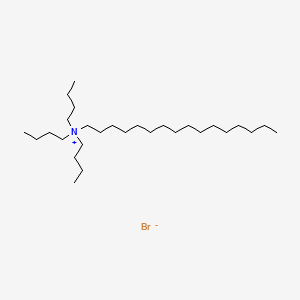
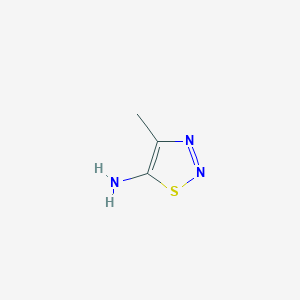
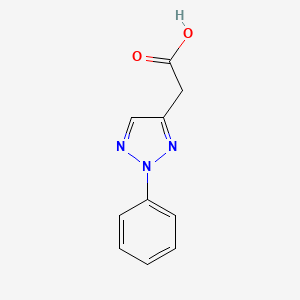
![N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3055395.png)
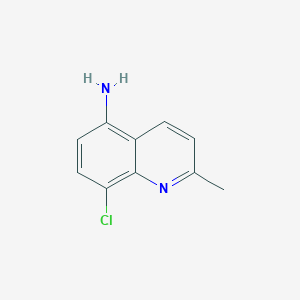
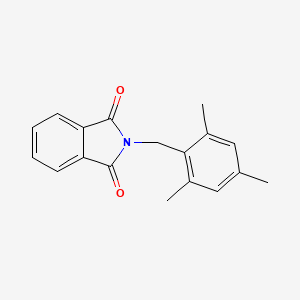
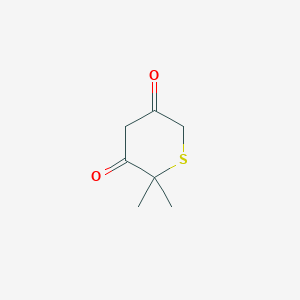
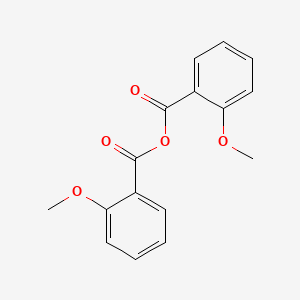
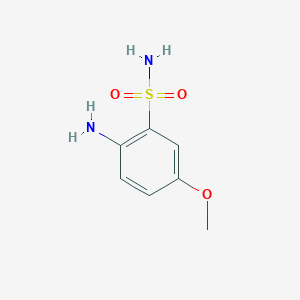
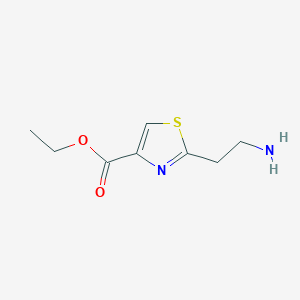
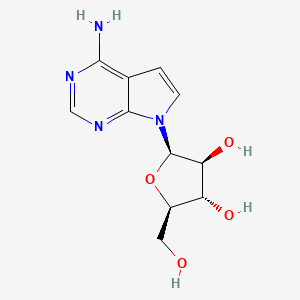
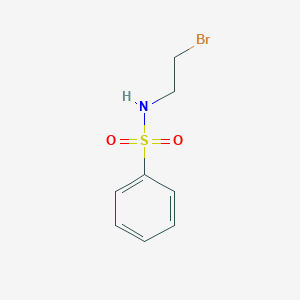
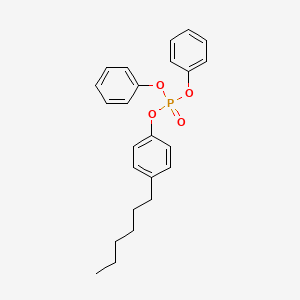
![4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3055411.png)
